Chlorocholine Chloride-d9

Catalog No.
S925053
CAS No.
1219257-11-0
M.F
C5H13Cl2N
M. Wt
167.121
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorocholine Chloride-d9

CAS Number

1219257-11-0

Product Name

Chlorocholine Chloride-d9

IUPAC Name

2-chloroethyl-tris(trideuteriomethyl)azanium;chloride

Molecular Formula

C5H13Cl2N

Molecular Weight

167.121

InChI

InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3;

InChI Key

UHZZMRAGKVHANO-KYRNGWDOSA-M

SMILES

C[N+](C)(C)CCCl.[Cl-]

Synonyms

(2-Chloroethyl)trimethylammonium Chloride-d9; 2-Chloro-N,N,N-trimethylethanaminium Chloride-d9; (β-Chloroethyl)trimethylammonium Chloride-d9; 60CS16-d9; Antywylegacz plynny 675SL-d9; Barleyquat B-d9; Bercema CCC-d9; CCC-d9; Chlorcholine chloride-d9;

Inhibition of Gibberellin Biosynthesis

One of the primary research applications of Chlorocholine Chloride-d9 is its ability to inhibit Gibberellin (GA) biosynthesis in plants []. Gibberellins are plant hormones responsible for various growth and developmental processes, including stem elongation, seed germination, and flowering []. By inhibiting GA production, Chlorocholine Chloride-d9 allows researchers to study the specific roles of gibberellins in plant development.

  • Origin: CCl-d9 is a synthetic compound derived from chlorocholine chloride (CCC), a plant growth regulator []. The deuterium label (d9) indicates the presence of nine deuterium atoms replacing hydrogen atoms in the molecule.
  • Significance: CCl-d9 serves as an isotopically labeled analog of CCC. This allows researchers to study the metabolism and fate of CCC in plants without interference from the background signal of naturally occurring hydrogen in plant tissues [].

Molecular Structure Analysis

  • CCl-d9 shares the same core structure as CCC, which consists of a quaternary ammonium cation (choline) linked to a chloride anion (Cl-). However, nine hydrogen atoms in the choline moiety are replaced with deuterium (D) atoms [].
  • Key features: The presence of deuterium alters the mass of the molecule compared to CCC, allowing for selective detection in mass spectrometry experiments. This facilitates tracing the movement and transformation of CCC within plant systems [].

Chemical Reactions Analysis

  • Synthesis: Specific details regarding the synthesis of CCl-d9 are not readily available in the scientific literature. However, the synthesis of CCC involves the reaction of trimethylamine with chloroacetaldehyde []. Deuterium incorporation likely occurs during this process using appropriate deuterated precursors.
  • Decomposition: Information on the specific decomposition pathways of CCl-d9 is limited. However, CCC is known to decompose in soil and water over time []. It is reasonable to expect similar decomposition behavior for CCl-d9.

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of CCl-d9, such as melting point, boiling point, and solubility, is scarce in the available scientific literature. Due to its structural similarity to CCC, it is expected to be soluble in water and have similar thermal properties.

Similar to CCC, CCl-d9 is believed to inhibit the biosynthesis of gibberellins (GAs), a class of plant hormones responsible for promoting cell elongation and growth [, ]. This inhibition leads to a dwarfing effect in plants treated with CCC/CCl-d9. The labeled CCl-d9 allows researchers to track the uptake, translocation, and metabolism of CCC within the plant without interference from background cellular hydrogen.

Dates

Modify: 2024-04-14

Explore Compound Types